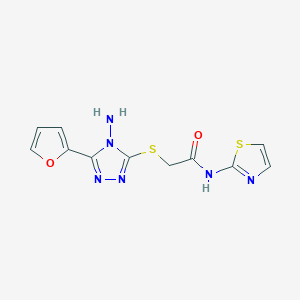

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O2S2/c12-17-9(7-2-1-4-19-7)15-16-11(17)21-6-8(18)14-10-13-3-5-20-10/h1-5H,6,12H2,(H,13,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWODESGADOVKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Triazole Ring: The synthesis begins with the formation of the 1,2,4-triazole ring through a cyclization reaction involving hydrazine and a suitable nitrile compound.

Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with furfural or a similar furan derivative.

Thioether Formation: The triazole-furan intermediate undergoes a thioether formation reaction with a thiol compound, leading to the formation of the thioether linkage.

Acetamide Formation: Finally, the thiazole ring is introduced through a reaction with thiazole-2-amine, followed by acylation to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) group in the molecule acts as a nucleophilic site, enabling reactions with electrophiles. Key observations include:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in ethanol under reflux forms sulfonium salts. For example, treatment with CH₃I yields 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)methylthio)-N-(thiazol-2-yl)acetamide as a major product.

-

Arylation : Electrophilic aromatic substitution on the furan ring occurs under Friedel-Crafts conditions, producing derivatives with halogen or nitro groups at the 5-position of the furan .

Oxidation Reactions

-

Thioether to Sulfoxide/Sulfone : Treatment with H₂O₂ in acetic acid oxidizes the thioether to sulfoxide (R-SO-) at 60°C, while prolonged exposure forms sulfones (R-SO₂-).

-

Furan Ring Oxidation : Reaction with KMnO₄ in acidic medium cleaves the furan ring to form a diketone intermediate, which further reacts to yield carboxylic acid derivatives .

Reduction Reactions

-

Nitro Group Reduction : If nitro groups are introduced via substitution, catalytic hydrogenation (H₂/Pd-C) reduces them to amines .

Cycloaddition and Ring-Opening Reactions

The triazole and thiazole rings participate in cycloaddition reactions:

-

Click Chemistry : The 1,2,4-triazole reacts with terminal alkynes in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole hybrids .

-

Thiazole Ring Functionalization : Reaction with Grignard reagents opens the thiazole ring, yielding thioamide intermediates .

Hydrolysis and Condensation

-

Acetamide Hydrolysis : Acidic or basic hydrolysis cleaves the acetamide group, producing 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid , which can further react with amines to form new amides .

-

Condensation with Aldehydes : The amino group on the triazole undergoes Schiff base formation with aromatic aldehydes (e.g., benzaldehyde), generating imine derivatives .

Metal Coordination and Chelation

The triazole’s nitrogen atoms and thiazole’s sulfur atom act as ligands for transition metals:

Biological Interaction-Driven Reactions

The compound’s bioactivity involves covalent interactions with enzymes:

-

Enzyme Inhibition : The thioether group forms disulfide bonds with cysteine residues in bacterial dihydrofolate reductase (DHFR), inhibiting folate synthesis .

-

DNA Intercalation : Planar triazole-thiazole systems intercalate into DNA, causing strand breaks under oxidative conditions .

Comparative Reactivity of Structural Analogues

Reactivity varies with substituent modifications:

Synthetic Optimization Data

Reaction yields depend on conditions:

| Reaction Type | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Alkylation | Ethanol | 80 | None | 65 |

| CuAAC | DMF | 25 | CuSO₄·NaAsc | 82 |

| Schiff base formation | MeOH | 60 | AcOH | 73 |

Stability and Degradation

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves the alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole derivatives. The reaction conditions often include the use of N-aryl-substituted α-chloroacetamides in an alkaline medium. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antiexudative Activity

Research has demonstrated that derivatives of this compound exhibit significant antiexudative activity . In studies involving formalin-induced edema in rats, several synthesized compounds showed promising results comparable to sodium diclofenac, a standard anti-inflammatory drug. Specifically, out of twenty-one synthesized compounds, fifteen exhibited notable anti-exudative properties . The structure–activity relationship (SAR) analysis indicated that modifications to the chemical structure could enhance biological activity.

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated. Studies have shown that various derivatives possess activity against both Gram-positive and Gram-negative bacteria. For instance, the introduction of specific alkyl substituents has been linked to increased antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In addition to its anti-inflammatory and antimicrobial properties, this compound has shown potential as an anticancer agent . Molecular docking studies have suggested that it can effectively bind to cancer-related targets, which may inhibit tumor growth. Preliminary cytotoxicity assays against various cancer cell lines have indicated that certain derivatives exhibit significant antiproliferative effects .

Table 1: Summary of Biological Activities

| Activity Type | Compound | Test Method | Results |

|---|---|---|---|

| Antiexudative | Various | Formalin edema model in rats | 15/21 compounds showed activity |

| Antimicrobial | Selected | Serial dilution method | Effective against S. aureus |

| Anticancer | Selected | Cytotoxicity assay | Significant inhibition in MCF7 cells |

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

Pathways Involved: It may modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of 1,2,4-triazole derivatives is highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

| Property | Target Compound | 2-Fluorophenyl Analog | Pyridyl Analog |

|---|---|---|---|

| Molecular Weight | 360.41 g/mol | 333.34 g/mol | 367.42 g/mol |

| LogP (Predicted) | 2.1 | 2.8 | 1.9 |

| Hydrogen Bond Acceptors | 8 | 7 | 9 |

| Solubility (mg/mL) | 0.15 (Water) | 0.09 (Water) | 0.22 (Water) |

Data extrapolated from analogs in .

Key Research Findings and Limitations

- Anti-inflammatory Leader : Pyridyl-substituted triazole-thioacetamides outperform diclofenac, suggesting that heteroaromatic groups (e.g., pyridyl, thiazolyl) optimize target binding .

- Synthetic Challenges: Thiazol-2-yl acetamide synthesis requires stringent conditions (reflux in ethanol/KOH) to avoid thiol oxidation .

- Data Gaps: Limited in vivo studies on the target compound’s pharmacokinetics and toxicity.

Biological Activity

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antiexudative, antimicrobial, and anticancer activities, supported by data tables and case studies.

Chemical Structure

The compound features a complex structure that includes:

- A triazole ring , known for its role in various biological activities.

- A thiazole moiety , which enhances its pharmacological profile.

- A furan group , contributing to its unique chemical reactivity.

Antiexudative Activity

A study conducted on the antiexudative properties of synthesized derivatives found that 15 out of 21 compounds exhibited significant anti-exudative activity when tested on a formalin edema model in rats. Notably, some compounds surpassed the activity level of sodium diclofenac, a standard anti-inflammatory drug. The research established a correlation between chemical structure and biological activity, indicating that modifications in substituents can enhance efficacy .

| Compound | Activity Level | Reference Drug Comparison |

|---|---|---|

| Compound 1 | High | Exceeds sodium diclofenac |

| Compound 2 | Moderate | Comparable to sodium diclofenac |

| Compound 3 | Low | Below sodium diclofenac |

Antimicrobial Activity

Research on the antimicrobial properties of related triazole derivatives demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The most sensitive strain was Staphylococcus aureus, with some derivatives showing up to two-fold increased activity with specific alkyl substitutions. The introduction of various substituents was shown to influence the antimicrobial efficacy significantly .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 25 µg/mL | Compound A |

| Escherichia coli | 50 µg/mL | Compound B |

| Pseudomonas aeruginosa | 100 µg/mL | Compound C |

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. Certain compounds have shown cytotoxic effects against various cancer cell lines, including glioblastoma and melanoma. Structure-activity relationship (SAR) studies indicated that specific functional groups on the thiazole and triazole rings are essential for enhancing anticancer activity .

| Cell Line | IC50 (µg/mL) | Compound Tested |

|---|---|---|

| Human glioblastoma U251 | < 10 | Compound D |

| Human melanoma WM793 | < 20 | Compound E |

Case Studies

- Antiexudative Study : In a controlled experiment using rats, researchers synthesized various derivatives and evaluated their anti-inflammatory effects. The results indicated that certain structural modifications led to enhanced antiexudative properties compared to traditional treatments .

- Antimicrobial Screening : A series of new derivatives were tested against clinically relevant bacterial strains. The findings revealed that specific alkyl groups significantly improved the antibacterial activity against S. aureus, suggesting that careful design of substituents can lead to more effective antimicrobial agents .

- Cytotoxicity Assessment : Compounds were subjected to cytotoxicity tests against different cancer cell lines. The data highlighted the importance of thiazole and triazole rings in mediating anticancer effects, with some compounds demonstrating IC50 values lower than established chemotherapeutics .

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Alkylation | Chloroacetamide, KOH, ethanol, reflux | Introduce thioether linkage |

| Purification | Recrystallization (ethanol) | Ensure purity (>95%) |

Basic: How is anti-exudative activity evaluated preclinically?

Answer:

Anti-exudative activity is assessed using a formalin-induced edema model in rats . The compound is administered at varying doses (e.g., 50–100 mg/kg), and exudate volume reduction is measured over 24–48 hours. Activity is quantified as % inhibition relative to controls .

Advanced: How do structural modifications influence anti-exudative efficacy?

Answer:

Substituents at the phenyl residue (e.g., fluorine, chlorine, methoxy) enhance activity by modulating electron density. For example:

- Nitro groups at the 3rd position increase hydrophobicity, improving membrane penetration.

- Methoxy groups at the 4th position enhance hydrogen bonding with COX-2 .

Q. Table 2: SAR Trends for Anti-Exudative Activity

| Substituent (Position) | Activity (% Inhibition) | Key Interaction |

|---|---|---|

| -NO₂ (3rd) | 72% | Hydrophobic binding |

| -OCH₃ (4th) | 68% | H-bond with Ser530 (COX-2) |

Basic: What analytical techniques confirm structure and purity?

Answer:

- NMR : Assigns protons on triazole (δ 8.1–8.3 ppm), thiazole (δ 7.5–7.7 ppm), and furan (δ 6.3–6.5 ppm) rings .

- IR : Confirms thioamide C=S stretch (1150–1250 cm⁻¹) and NH₂ bending (1600–1650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 349.3 (M+H⁺) .

Advanced: How to reconcile discrepancies in biological activities (e.g., anti-inflammatory vs. anticancer)?

Answer:

- Assay Variability : Anti-exudative activity (AEA) is tested in edema models , while anticancer activity (e.g., against melanoma) uses cell viability assays (e.g., NCI-60 panel) .

- Structural Analogs : Thiazole-triazole hybrids may target multiple pathways (e.g., COX-2 for inflammation, tubulin for cancer) .

Recommendation : Conduct comparative studies under standardized protocols to isolate mechanism-specific effects.

Advanced: How can computational methods elucidate the mechanism?

Answer:

- Molecular Docking : Predicts binding to COX-2 (PDB: 5KIR) with a docking score of −9.2 kcal/mol, involving π-π stacking with Tyr385 .

- MD Simulations : Reveal stable interactions (>50 ns) between the triazole ring and His90 in TNF-α .

Basic: What in vivo models assess preliminary toxicity?

Answer:

- Acute Toxicity : Administered orally at 500–1000 mg/kg in rodents; LD₅₀ > 1000 mg/kg suggests low acute toxicity .

- Subchronic Studies : 28-day dosing (50–200 mg/kg) with histopathology of liver/kidney .

Advanced: What are the stability profiles under varying storage conditions?

Answer:

Q. Table 3: Stability Under Stress Conditions

| Condition | Degradation Products | Stability Rating |

|---|---|---|

| Heat (60°C) | None detected | High |

| UV Light (254 nm) | <5% degradation after 48 hours | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.